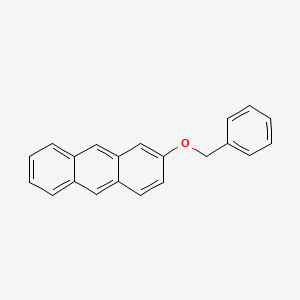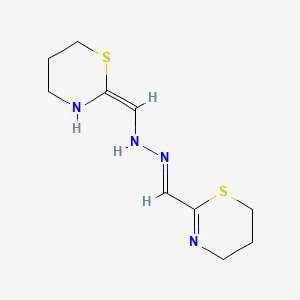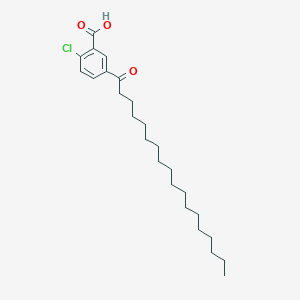![molecular formula C20H18N4 B14347190 2,2'-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline CAS No. 94547-56-5](/img/structure/B14347190.png)
2,2'-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline is a Schiff base compound known for its diverse applications in coordination chemistry and biological activities. This compound is characterized by its unique structure, which includes two azanylylidene groups connected to a central phenylene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline typically involves the condensation reaction between 1,2-diaminobenzene and salicylaldehyde derivatives. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azanylylidene groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride; in solvents like ethanol or methanol.
Substitution: Various nucleophiles; in organic solvents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2,2’-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2,2’-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline involves its ability to form stable complexes with metal ions. This interaction can influence various biological pathways and molecular targets, leading to its observed biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-{1,4-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline
- 2,2’-{1,3-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline
Uniqueness
2,2’-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its isomers, this compound may exhibit different reactivity and stability, making it suitable for specific applications in coordination chemistry and biological research.
Propiedades
Número CAS |
94547-56-5 |
|---|---|
Fórmula molecular |
C20H18N4 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
2-[[2-[(2-aminophenyl)methylideneamino]phenyl]iminomethyl]aniline |
InChI |
InChI=1S/C20H18N4/c21-17-9-3-1-7-15(17)13-23-19-11-5-6-12-20(19)24-14-16-8-2-4-10-18(16)22/h1-14H,21-22H2 |
Clave InChI |
LHLDCMBHJWETQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2N=CC3=CC=CC=C3N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene](/img/structure/B14347121.png)

![S-Butyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14347145.png)

![4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile](/img/structure/B14347154.png)

![Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B14347165.png)


![Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate](/img/structure/B14347185.png)
![1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-](/img/structure/B14347187.png)
